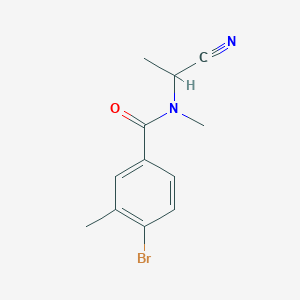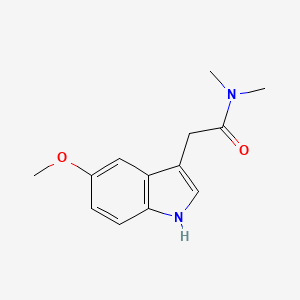
4-bromo-N-(1-cyanoethyl)-N,3-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(1-cyanoethyl)-N,3-dimethylbenzamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as BDCRB and is a potent inhibitor of the ATPase activity of the mitochondrial complex I.
Mécanisme D'action
BDCRB inhibits the ATPase activity of the mitochondrial complex I by binding to the ubiquinone-binding site of the complex. This binding prevents the transfer of electrons from NADH to ubiquinone, which is necessary for the production of ATP. This inhibition leads to a decrease in ATP production and an increase in ROS production, which can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
BDCRB has been shown to induce apoptosis in cancer cells by increasing ROS production. ROS are highly reactive molecules that can damage DNA, proteins, and lipids in cells. This damage can lead to cell death by apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
BDCRB has several advantages for lab experiments. It is a potent inhibitor of the ATPase activity of the mitochondrial complex I and has been shown to inhibit the growth of various cancer cell lines. In addition, BDCRB has been shown to enhance the sensitivity of cancer cells to chemotherapy drugs.
However, there are also limitations to the use of BDCRB in lab experiments. BDCRB is a highly reactive compound and can easily oxidize in the presence of air and light. In addition, BDCRB has a short half-life in vivo, which limits its potential use in animal studies.
Orientations Futures
For the use of BDCRB include the development of more stable analogs and the use of BDCRB in combination with other chemotherapy drugs.
Méthodes De Synthèse
The synthesis of BDCRB involves the reaction of 4-bromo-N,N-dimethylaniline with ethyl cyanoacetate in the presence of potassium carbonate and copper (II) acetate. The resulting product is then reacted with acetic anhydride and N,N-dimethylformamide to yield BDCRB. This synthesis method has been optimized to yield high purity and high yield of BDCRB.
Applications De Recherche Scientifique
BDCRB has been extensively studied for its potential use in scientific research. It has been shown to inhibit the ATPase activity of the mitochondrial complex I, which is involved in the production of ATP in cells. This inhibition leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production, which can induce apoptosis in cancer cells.
BDCRB has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, BDCRB has been shown to enhance the sensitivity of cancer cells to chemotherapy drugs, such as doxorubicin and cisplatin.
Propriétés
IUPAC Name |
4-bromo-N-(1-cyanoethyl)-N,3-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O/c1-8-6-10(4-5-11(8)13)12(16)15(3)9(2)7-14/h4-6,9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZVEJMQNZANEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N(C)C(C)C#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(1-cyanoethyl)-N,3-dimethylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[3-[Methoxy(methyl)sulfamoyl]-2,4,6-trimethylphenyl]acetic acid](/img/structure/B6631078.png)
![1-{[2-(1H-Imidazol-4-yl)ethyl]amino}-4-nitrobenzene](/img/structure/B6631096.png)


![1-[(5-Bromopyridin-2-yl)methyl]piperidine-2-carboxylic acid](/img/structure/B6631107.png)
![4-[(4-Bromo-3-methylbenzoyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B6631116.png)
![2-[(4-Bromo-3-methylbenzoyl)amino]butanoic acid](/img/structure/B6631121.png)
![2-[4-(4-Chloro-3-methylbenzoyl)morpholin-3-yl]acetic acid](/img/structure/B6631132.png)